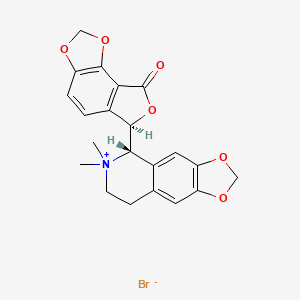
Méthobromure de bicuculline
Vue d'ensemble
Description
Bicuculline methobromide is a selective antagonist of the GABA A receptor, which is a type of receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its ability to induce clonic tonic convulsions in mammals and is often used in scientific research to study epilepsy and other related psychiatric disorders .
Applications De Recherche Scientifique
Bicuculline methobromide is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. It is used to study the mechanisms of epilepsy and other psychiatric disorders by inducing convulsions in animal models. Additionally, it is employed to investigate the function of GABA A receptors and their role in inhibitory neurotransmission. This compound is also used to block Ca 2+ activated potassium channels, making it valuable in studies of ion channel function .
Mécanisme D'action
Target of Action
Bicuculline methobromide primarily targets the ionotropic GABA A receptors , which are ligand-gated ion channels . These receptors are chiefly concerned with the passing of chloride ions across the cell membrane, thus promoting an inhibitory influence on the target neuron . They are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs .
Mode of Action
Bicuculline methobromide acts as a competitive antagonist of GABA A receptors . It blocks the inhibitory action of GABA receptors, thereby increasing neuronal activity . In addition to being a potent GABA A receptor antagonist, bicuculline methobromide can also be used to block Ca 2+ -activated potassium channels .
Biochemical Pathways
The action of bicuculline methobromide affects the GABAergic neurotransmission pathway . By blocking the GABA A receptors, it disrupts the normal flow of chloride ions, which in turn affects the neuron’s membrane potential and disrupts the balance between excitatory and inhibitory signals . This can lead to increased neuronal activity and potentially induce convulsions .
Pharmacokinetics
, which can influence its absorption and distribution in the body. The occurrence of convulsions induced by bicuculline methobromide is consistent with the drug’s pharmacokinetics .
Result of Action
The primary result of bicuculline methobromide’s action is the induction of clonic tonic convulsions in mammals . This is due to its antagonistic effect on GABA A receptors, which disrupts the balance of excitatory and inhibitory signals in the nervous system . This property is utilized in laboratories around the world in the in vitro study of epilepsy .
Action Environment
The action of bicuculline methobromide can be influenced by various environmental factors. For instance, its stability and solubility can be affected by factors such as temperature and pH . .
Analyse Biochimique
Biochemical Properties
Bicuculline methobromide primarily interacts with ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane . This interaction promotes an inhibitory influence on the target neuron . These receptors are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs . In addition to being a potent GABA A receptor antagonist, bicuculline methobromide can be used to block Ca 2+ -activated potassium channels .
Cellular Effects
Bicuculline methobromide has significant effects on various types of cells and cellular processes. It reduces both spontaneous inhibitory post synaptic currents (IPSC) and evoked IPSCs . It is commonly used to reduce levels of inhibition by blocking the actions of the neurotransmitter GABA . It was effective at concentrations of 1 mM with complete receptor blockade at 100 μM .
Molecular Mechanism
The molecular mechanism of action of bicuculline methobromide involves its competitive antagonism of GABA A receptors. It displaces GABA from the agonist binding site to prevent receptor activation . It also acts as a negative allosteric inhibitor of channel opening to inhibit GABA A receptor activation by anaesthetic agents . Additionally, it shows activity at SK calcium-activated potassium channels, nicotinic acetylcholine receptors and acetylcholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, bicuculline methobromide has been shown to be stable for long periods in aqueous solution . It markedly and dose-dependently reduces auditory steady-state response (ASSR) signals, with significant reductions observed between 10 and 30 minutes post-dose .
Dosage Effects in Animal Models
In animal models, the effects of bicuculline methobromide vary with different dosages. It has been observed to markedly and dose-dependently reduce ASSR signals in free-moving rats . It was effective at concentrations of 1, 2, and 4 mg/kg .
Méthodes De Préparation
Bicuculline methobromide can be synthesized from bicuculline and bromomethane. The reaction involves the combination of bicuculline with bromomethane in an acetone solution, followed by purification through paper chromatography. The resulting product is a white, crystalline compound that is stable in aqueous solution at room temperature .
Analyse Des Réactions Chimiques
Bicuculline methobromide primarily undergoes reactions that involve its role as a GABA A receptor antagonist. It can block Ca 2+ activated potassium channels and is used to study the inhibition of GABA-mediated responses. Common reagents used in these reactions include GABA and various potassium channel blockers. The major products formed from these reactions are typically related to the inhibition of GABAergic activity .
Comparaison Avec Des Composés Similaires
Bicuculline methobromide is similar to other GABA A receptor antagonists such as picrotoxin and hydrastine. it is unique in its ability to also block Ca 2+ activated potassium channels. This dual action makes it particularly valuable in research settings where both GABAergic and potassium channel functions are being studied .
List of Similar Compounds::- Picrotoxin
- Hydrastine
- Bicuculline methiodide
- Bicuculline methochloride
Propriétés
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCECYGGMGBHD-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216233 | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-70-4, 73604-30-5 | |
| Record name | Bicuculline methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 66016-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bicuculline Methobromide interact with its target and what are the downstream effects?
A: Bicuculline Methobromide acts as a competitive antagonist at γ-aminobutyric acid type A (GABAA) receptors. [, , ] It binds to the receptor, preventing the natural neurotransmitter, GABA, from binding and activating the receptor. [, , , ] This blockade inhibits the influx of chloride ions into the neuron, preventing neuronal hyperpolarization and leading to increased neuronal excitability. [, , , ] This mechanism is responsible for its convulsant properties. [, ]
Q2: What is the structural characterization of Bicuculline Methobromide?
A: Bicuculline Methobromide is a complex alkaloid with the molecular formula C20H20BrNO6 and a molecular weight of 462.3 g/mol. [, ] Detailed spectroscopic data, including NMR and IR spectra, can be found in various chemical databases and publications.
Q3: Can you describe the SAR (Structure-Activity Relationship) of Bicuculline Methobromide?
A: The presence of the lactone ring and the quaternary nitrogen are crucial for the antagonistic activity of Bicuculline Methobromide. [] Modifications to these structural features can significantly impact its potency and selectivity. For instance, the (+)-enantiomer of Bicuculline is a more potent antagonist than the (−)-enantiomer. []
Q4: What are the in vitro and in vivo efficacy studies conducted with Bicuculline Methobromide?
A: Bicuculline Methobromide has been extensively used in various in vitro preparations, including rat brain synaptic membranes, [, , , ] cultured hippocampal neurons, [] and the isolated frog spinal cord, [] to study GABAA receptor function. It has also been used in in vivo studies to investigate the role of GABAergic neurotransmission in various physiological processes, including pain perception [] and auditory processing. [, ]
Q5: Is there any information about resistance and cross-resistance with Bicuculline Methobromide?
A: While specific resistance mechanisms to Bicuculline Methobromide have not been extensively studied, prolonged exposure to GABA antagonists might lead to compensatory changes in GABAA receptor expression or function, potentially leading to tolerance or reduced efficacy. [, ]
Q6: What is known about the toxicology and safety profile of Bicuculline Methobromide?
A: Bicuculline Methobromide is a potent convulsant agent and its use is primarily restricted to research settings. [] Systemic administration can induce seizures, highlighting the importance of careful dose selection and administration in experimental settings. [, ]
Q7: Are there any alternative compounds or substitutes for Bicuculline Methobromide?
A: Several other GABA antagonists exist, including picrotoxin, gabazine, and pentylenetetrazol, each with its own pharmacological profile and selectivity for different GABAA receptor subtypes. [, , ] The choice of antagonist depends on the specific research question and experimental system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


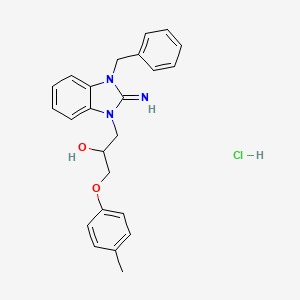

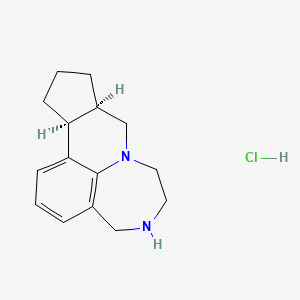
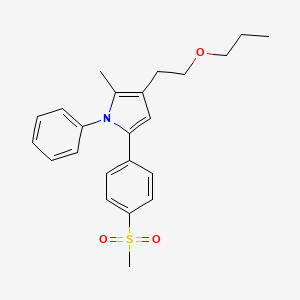
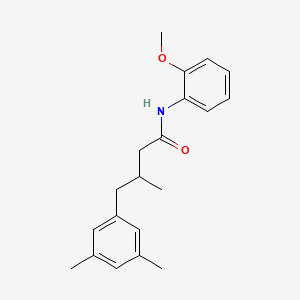
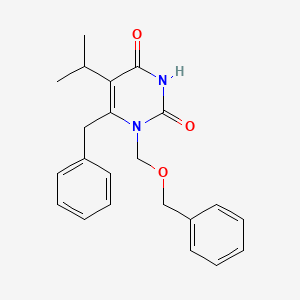
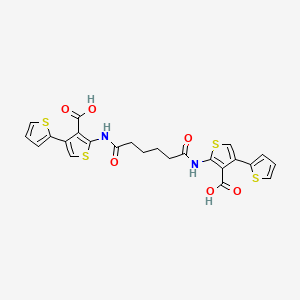
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)
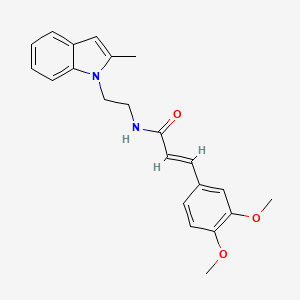
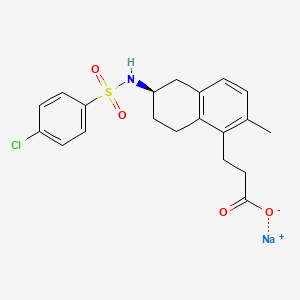
![6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
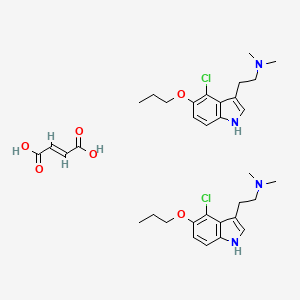
![4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B1663122.png)
